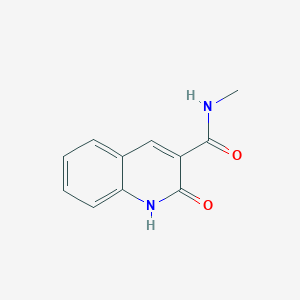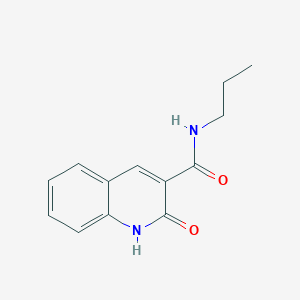
2-oxo-N-propyl-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-propyl-1H-quinoline-3-carboxamide, also known as PQ1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PQ1 is a quinoline derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
2-oxo-N-propyl-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-oxo-N-propyl-1H-quinoline-3-carboxamide is in the treatment of inflammatory diseases. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
2-oxo-N-propyl-1H-quinoline-3-carboxamide has also been studied for its anti-cancer properties. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
In addition, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to exhibit anti-viral properties. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the replication of HIV-1, HSV-1, and HCV. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of viral infections.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-propyl-1H-quinoline-3-carboxamide is not fully understood. However, it is believed that 2-oxo-N-propyl-1H-quinoline-3-carboxamide exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling by 2-oxo-N-propyl-1H-quinoline-3-carboxamide leads to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of viral replication.
Biochemical and Physiological Effects
2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit viral replication. Physiologically, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to reduce inflammation, inhibit tumor growth, and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-N-propyl-1H-quinoline-3-carboxamide in lab experiments is its low toxicity. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of using 2-oxo-N-propyl-1H-quinoline-3-carboxamide is its low solubility in water. This can make it difficult to administer 2-oxo-N-propyl-1H-quinoline-3-carboxamide in certain experiments.
Direcciones Futuras
For research on 2-oxo-N-propyl-1H-quinoline-3-carboxamide include the development of 2-oxo-N-propyl-1H-quinoline-3-carboxamide analogs, investigation of 2-oxo-N-propyl-1H-quinoline-3-carboxamide in combination with other drugs, and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-oxo-N-propyl-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-N-propylquinoline-3-carboxamide with sodium methoxide in methanol. This reaction results in the formation of 2-oxo-N-propyl-1H-quinoline-3-carboxamide as a yellow solid with a melting point of 165-167°C. The purity of 2-oxo-N-propyl-1H-quinoline-3-carboxamide can be improved through recrystallization from hot ethanol.
Propiedades
IUPAC Name |
2-oxo-N-propyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h3-6,8H,2,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWPLPBUJVAPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-propyl-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
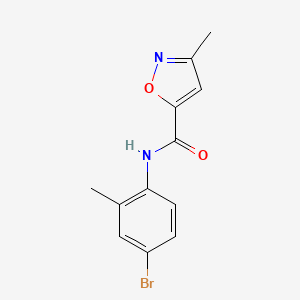

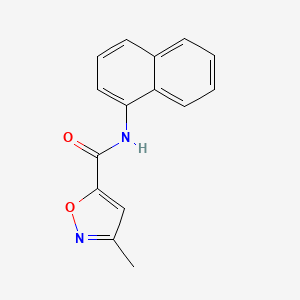
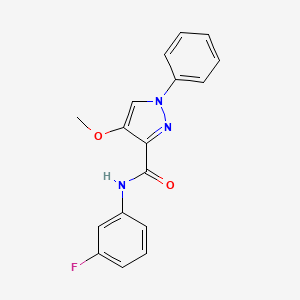

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
